![molecular formula C19H18F2N2O3 B14275406 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide CAS No. 184761-02-2](/img/structure/B14275406.png)
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is a chemical compound characterized by the presence of difluorobenzamide, formylphenyl, and morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoic acid and 4-formylphenylmorpholine. The synthesis may involve steps such as:
Formation of the amide bond: This can be achieved by reacting 2,6-difluorobenzoic acid with an amine derivative of 4-formylphenylmorpholine under dehydrating conditions.
Functional group transformations: These may include oxidation or reduction reactions to introduce or modify functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of fluorine atoms with nucleophiles.
Applications De Recherche Scientifique
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The formyl group can act as a reactive site for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the formylphenyl and morpholine groups.
4-Formylphenylmorpholine: Contains the formylphenyl and morpholine groups but lacks the difluorobenzamide moiety.
Uniqueness
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
184761-02-2 |
|---|---|
Formule moléculaire |
C19H18F2N2O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2,6-difluoro-N-[(4-formylphenyl)-morpholin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C19H18F2N2O3/c20-15-2-1-3-16(21)17(15)19(25)22-18(23-8-10-26-11-9-23)14-6-4-13(12-24)5-7-14/h1-7,12,18H,8-11H2,(H,22,25) |
Clé InChI |
RTUDUHCMDUQUFN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C2=CC=C(C=C2)C=O)NC(=O)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
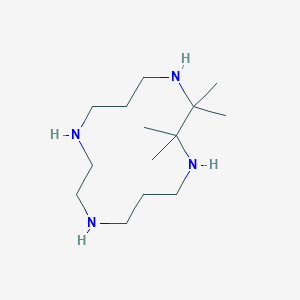
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
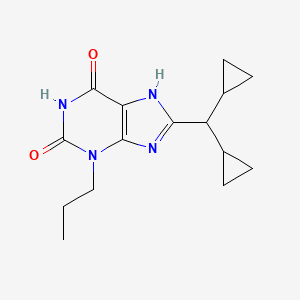

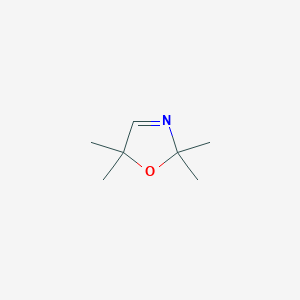
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
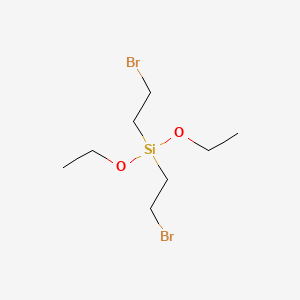
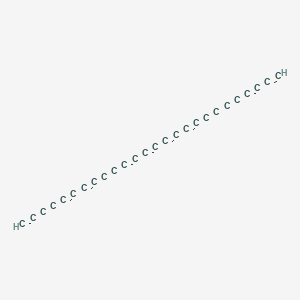
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)


